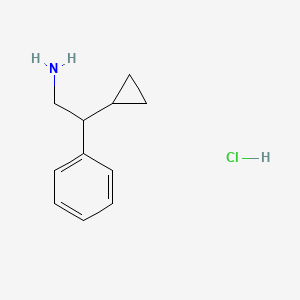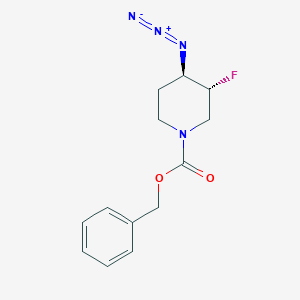![molecular formula C7H7BrN2 B1374999 3-Brom-6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin CAS No. 905273-36-1](/img/structure/B1374999.png)
3-Brom-6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin
Übersicht
Beschreibung
“3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H7BrN2 . It is a brominated derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives has been reported in several studies . These compounds are typically synthesized as part of a series of fused pyrimidine derivatives, which are evaluated as ATR inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrolopyridine core with a bromine atom attached at the 3-position . The compound has a molecular weight of 199.05 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a molecular weight of 199.05 g/mol, a topological polar surface area of 24.9 Ų, and a XLogP3-AA value of 0.5 . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antimikrobielle und entzündungshemmende Mittel
Das Pyrrolopyrazin-Gerüst, zu dem auch 3-Brom-6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin gehört, ist bekannt für seine breite Palette an biologischen Aktivitäten. Verbindungen mit dieser Struktur haben sich als potenzielle antimikrobielle und entzündungshemmende Mittel erwiesen . Ihre Fähigkeit, mikrobielles Wachstum zu hemmen und Entzündungen zu reduzieren, macht sie wertvoll bei der Entwicklung neuer Medikamente.
Antivirale Forschung
Diese Verbindung wurde auch mit antiviralen Aktivitäten in Verbindung gebracht. Ihre strukturellen Merkmale ermöglichen es ihr, mit viralen Komponenten zu interagieren, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt .
Antifungal-Anwendungen
Ähnlich wie bei ihren antimikrobiellen Eigenschaften hat This compound vielversprechende Ergebnisse in der antifungalen Forschung gezeigt. Ihre Wirksamkeit gegen Pilzpathogene kann zur Entwicklung neuer antifungaler Behandlungen genutzt werden .
Antioxidative Eigenschaften
Die Fähigkeit der Verbindung, als Antioxidans zu wirken, ist eine weitere wichtige Anwendung. Durch die Neutralisierung freier Radikale kann sie zur Vorbeugung von oxidativen Stress-bedingten Krankheiten beitragen .
Antitumor- und Kinasehemmung
In der Krebsforschung hat diese Verbindung Antitumoraktivitäten und die Fähigkeit gezeigt, Kinasen zu hemmen, Enzyme, die eine entscheidende Rolle bei der Zellsignalgebung und -proliferation spielen. Dies macht sie zu einem Kandidaten für die Krebstherapieforschung .
Neurologische und psychiatrische Störungen
Die Verbindung hat potenzielle Anwendungen bei der Behandlung oder Vorbeugung neurologischer und psychiatrischer Störungen. Sie ist an der Zielsetzung von M4-muskarinischen Acetylcholinrezeptoren beteiligt, die im zentralen Nervensystem eine wichtige Rolle spielen .
Zukünftige Richtungen
The future directions for research on 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives are likely to focus on their potential applications in cancer therapy. Given their ability to inhibit ATR kinase and display anti-tumor activity, these compounds could be further investigated for their therapeutic potential .
Biochemische Analyse
Biochemical Properties
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1) and tropomyosin receptor kinases (TRKs) . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by targeting TRKs, which are involved in the Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as RIPK1 and TRKs, leading to the disruption of downstream signaling pathways . This inhibition can result in changes in gene expression and cellular responses, ultimately affecting cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term studies
Dosage Effects in Animal Models
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic window for its use.
Metabolic Pathways
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for better therapeutic application .
Transport and Distribution
The transport and distribution of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity . Understanding these mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential.
Eigenschaften
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGVJCHUMHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)